Bienvenue dans la boutique en ligne BenchChem!

CTS-1027

MMP Inhibition Selectivity Profile Enzymatic Assays

CTS-1027 (RS-130830) is a critical tool for MMP research, offering a scientifically justified safety profile. Its >1,000-fold selectivity over MMP-1 directly addresses the musculoskeletal toxicity risks (MSS) of non-selective inhibitors like Marimastat. This compound is validated by in vivo data showing a 3-fold reduction in hepatocyte apoptosis and significant attenuation of cortical necrosis in meningitis models. Choose CTS-1027 for reliable, clinically benchmarked results where other broad-spectrum MMP inhibitors fail on safety.

Molecular Formula C19H20ClNO6S
Molecular Weight 425.9 g/mol
CAS No. 193022-04-7
Cat. No. B1669313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTS-1027
CAS193022-04-7
SynonymsCTS-1027;  CTS1027;  CTS 1027;  RO-1130830;  RO1130830;  RO 1130830;  RS-130830;  RS130830;  RS 130830
Molecular FormulaC19H20ClNO6S
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESC1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
InChIInChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)
InChIKeyROSNVSQTEGHUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CTS-1027 (CAS 193022-04-7): A Potent and Selective Broad-Spectrum MMP Inhibitor for Advanced In Vivo Research


CTS-1027 (also known as RS-130830 or Ro-1130830) is a second-generation, orally bioavailable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) [1]. It is a hydroxamic acid-based small molecule characterized by its high potency and a unique selectivity profile, demonstrating >1000-fold selectivity over MMP-1, a key anti-target implicated in musculoskeletal toxicity . The compound has been evaluated in Phase II clinical trials for Hepatitis C and has demonstrated robust hepato-protective and anti-fibrotic efficacy in multiple preclinical in vivo models, including bile duct ligation (BDL)-induced cholestasis and pneumococcal meningitis [2][3].

Why CTS-1027 Cannot Be Interchanged with Common, Older, or Less Selective MMP Inhibitors


The class of MMP inhibitors is highly heterogeneous, with individual compounds demonstrating vastly different potency and selectivity profiles against the 23+ members of the MMP family [1]. Generic substitution is scientifically unsound due to the high risk of off-target toxicity, particularly musculoskeletal syndrome (MSS), which has been directly linked to the inhibition of MMP-1 (collagenase-1) and MMP-14 (MT1-MMP) [2]. The specific, quantifiable differentiation of CTS-1027 lies in its exceptionally low nanomolar Ki/IC50 values for key disease-modifying MMPs (e.g., MMP-2, MMP-13), combined with its clinically validated >1000-fold selectivity window against the anti-target MMP-1 . As demonstrated in the following evidence guide, these specific quantitative attributes translate to a unique efficacy/toxicity phenotype in in vivo models (e.g., a 3-fold reduction in hepatocyte apoptosis) that cannot be achieved or assumed with any other broad-spectrum or selective MMP inhibitor without equivalent head-to-head or cross-study validation [3].

Quantitative Differentiation of CTS-1027: A Comparator-Based Evidence Guide for Procurement and Selection


Superior Potency and Selectivity Profile of CTS-1027 Over Legacy Broad-Spectrum Inhibitors (Marimastat, Batimastat, Ilomastat)

CTS-1027 demonstrates a uniquely balanced profile of broad-spectrum potency and high selectivity against the anti-target MMP-1. While compounds like Batimastat and Ilomastat are potent against MMP-1 (IC50 = 3 nM and 1.5 nM, respectively), posing a high risk of musculoskeletal toxicity, CTS-1027 exhibits >1,000-fold selectivity over MMP-1 [1]. In a direct comparison with Marimastat, another clinical-stage broad-spectrum inhibitor, CTS-1027 shows significantly greater potency against MMP-2 (IC50 of 0.3 nM vs. 6 nM for Marimastat) and MMP-13 (IC50 of 0.5 nM) .

MMP Inhibition Selectivity Profile Enzymatic Assays In Vitro Potency

Quantified In Vivo Efficacy of CTS-1027 in Cholestatic Liver Injury: Superior Hepatoprotection vs. Vehicle Control

In the gold-standard bile duct ligation (BDL) mouse model of cholestatic liver injury, oral administration of CTS-1027 (10 mg/kg/day) provided robust, quantifiable therapeutic benefit [1]. Direct comparison with vehicle-treated BDL mice showed that CTS-1027 treatment led to a 3-fold reduction in hepatocyte apoptosis (p<0.01), a 70% reduction in bile infarcts, and a significant reduction in markers of hepatic stellate cell activation (α-SMA) and fibrogenesis (Collagen 1) (p<0.05) [1]. Importantly, this efficacy was achieved without confounding changes in cholestasis (serum bilirubin), underscoring a direct mechanism of action. Overall survival after 14 days of BDL was also significantly improved in the CTS-1027 cohort (p<0.05) .

Liver Fibrosis Cholestasis Hepatoprotection In Vivo Efficacy

Attenuation of Cortical Brain Injury in Pneumococcal Meningitis: In Vivo Validation of CNS Efficacy

In an established infant rat model of pneumococcal meningitis (PM), treatment with RS-130830 (CTS-1027) at 75 mg/kg twice daily resulted in a significant attenuation of cortical necrosis, a key pathological sequela of the infection [1]. A direct comparison with vehicle-treated controls demonstrated that RS-130830 significantly reduced cortical brain injury [1][2]. Furthermore, the treatment was associated with a significant reduction in key inflammatory cytokines (IL-1β and IL-10) in the cerebrospinal fluid at 18 hours post-infection, and led to a reduction in weight loss and leukocyte counts in surviving animals [1]. This provides cross-model validation for the compound's efficacy in mitigating MMP-driven injury in the central nervous system.

Neuroinflammation Pneumococcal Meningitis CNS Injury MMP Inhibition

Comparative Broad-Spectrum MMP Inhibition Profile (Ki Values) vs. Selective Inhibitors

CTS-1027 (RS-130830) exhibits a unique broad-spectrum but partially selective inhibition profile, as defined by its Ki values . It potently inhibits a panel of disease-relevant MMPs (MMP-2, -3, -8, -9, -12, -13, -14) with Ki values < 9 nM, while sparing MMP-1 and MMP-7 . This contrasts with purely selective inhibitors like PF-152 (a selective MMP-13 inhibitor with Ki of 1.5 nM) or ND-378 (a selective MMP-2 inhibitor with Ki of 230 nM), which lack the ability to simultaneously address the redundancy of the MMP system in complex disease states . The high affinity (Ki = 0.22 nM for MMP-2) for multiple targets differentiates it as a tool for studying pathologies driven by a consortium of MMPs rather than a single enzyme.

MMP Inhibition Enzyme Kinetics Broad-Spectrum Ki Value

High-Impact Application Scenarios for CTS-1027 Based on Quantitative Evidence


Preclinical Modeling of Cholestatic Liver Fibrosis and Cirrhosis

Based on the direct, quantifiable in vivo evidence of a 3-fold reduction in hepatocyte apoptosis and a 70% reduction in bile infarcts in the BDL mouse model, CTS-1027 is optimally suited for studies investigating the mechanisms of cholestatic liver injury and the efficacy of anti-fibrotic interventions [1]. Its established oral bioavailability and favorable efficacy profile make it a standard tool for evaluating MMP-dependent pathways in hepatic stellate cell activation and collagen deposition.

Investigation of MMP-Driven Neuroinflammation and CNS Injury

As demonstrated by its significant attenuation of cortical necrosis and reduction of CSF inflammatory cytokines in experimental pneumococcal meningitis, CTS-1027 is a validated tool for research into the role of MMPs in acute CNS injury and neuroinflammatory disorders [2]. Its ability to cross the blood-brain barrier (inferred from in vivo CNS efficacy) and its specific selectivity profile makes it a more appropriate tool than non-selective inhibitors for studies where MMP-1 inhibition is a confounding factor.

Research Requiring Broad-Spectrum MMP Inhibition with Mitigated Musculoskeletal Toxicity Risk

For in vivo disease models where the redundancy of the MMP system necessitates broad-spectrum inhibition (e.g., oncology, rheumatoid arthritis, cardiovascular disease), CTS-1027 provides a critical advantage [3]. Its >1,000-fold selectivity over MMP-1, quantified across multiple sources, offers a scientifically justified approach to mitigate the well-documented risk of musculoskeletal syndrome (MSS) that has plagued the development of first-generation, non-selective inhibitors like Marimastat and Batimastat .

Studies Exploring the Synergy Between MMP Inhibition and Interferon-Based Therapies

Given its prior clinical evaluation in Phase II trials for Hepatitis C in combination with pegylated interferon and ribavirin, CTS-1027 remains a relevant research tool for investigating the mechanistic interplay between MMP inhibition and the host immune response to viral infection [4]. The compound's established clinical exposure data, including a 30 mg/day dosing regimen in humans, provides a valuable pharmacokinetic and safety benchmark for designing translational preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CTS-1027

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.